胞嘧啶5'-三磷酸二钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

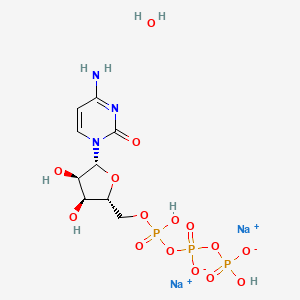

Cytidine 5’-triphosphate disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA . It is a nucleotide derivative and is involved in phospholipid anabolism in vivo . It can cross the blood-cerebrospinal fluid barrier . It is the intermediate product and energy source of cephalin synthesis and nucleic acid metabolism .

Synthesis Analysis

Cytidine 5’-triphosphate disodium salt is used in the synthesis of RNA by RNA polymerases . It is also used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis .Molecular Structure Analysis

The molecular structure of Cytidine 5’-triphosphate disodium salt involves a pyrimidine ring and is present in RNA . It is a high-energy molecule and pyrimidine nucleoside triphosphate .Chemical Reactions Analysis

Cytidine 5’-triphosphate (CTP) is a substrate in the biosynthesis of RNA . It also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins .Physical and Chemical Properties Analysis

Cytidine 5’-triphosphate disodium salt is a high-energy molecule and pyrimidine nucleoside triphosphate . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .科学研究应用

合成类似物用于抗癌和抗病毒药物开发对尿苷 4-磷酸类似物的双亚甲基三磷酸核苷酸的研究,它们与胞苷三磷酸 (CTP) 的生物合成有关,揭示了开发 CTP 合酶 (CTPS) 效力抑制剂的潜力。这些抑制剂由于其中断对细胞增殖和病毒复制至关重要的 CTP 形成过程的能力,正作为抗癌和抗病毒药物的先导结构进行探索 (Taylor, Mirzaei, & Bearne, 2008)。

药物制剂中极性杂质的鉴定一项利用 HPLC-Q/TOF 方法鉴定胞苷二钠三磷酸 (CTP-2Na) 注射液中极性杂质的研究突出了纯度在药物应用中的重要性。这项研究通过准确识别杂质(如二钠胞苷四磷酸和二钠胞苷单磷酸),有助于确保药物安全性和有效性,这些杂质可能在药物生产或降解过程中产生 (Zheng et al., 2021)。

生物技术应用在生物技术研究中,胞苷 5'-三磷酸二钠作为各种酶促反应的底物,包括参与核酸合成和修饰的反应。例如,合成和应用 5-取代胞苷类似物以抑制病毒 RNA 依赖性 RNA 聚合酶,证明了 CTP 类似物在研究病毒复制机制和开发抗病毒策略中的作用 (Harki et al., 2006)。

化学合成和修饰胞苷及其衍生物的化学修饰,包括合成胞苷-5'-甲酰胺修饰的核苷酸试剂,展示了 CTP 及其类似物在分子生物学研究中的效用,特别是在适体发现和基于核酸的治疗中。这些修饰核苷酸是增强寡核苷酸特异性和功能的宝贵工具,适用于各种应用 (Rohloff et al., 2015)。

分析化学核苷酸和核苷的分析方法,例如测定牛奶和婴儿配方奶粉中的胞苷 5'-单磷酸,代表了 CTP-2Na 在科学研究中的另一项重要应用。这些方法对于营养分析、食品质量控制和了解核苷的膳食摄入至关重要 (Gill & Indyk, 2007)。

作用机制

Target of Action

The primary target of Cytidine 5’-triphosphate disodium salt hydrate is the enzyme aspartate carbamoyltransferase . This enzyme plays a crucial role in pyrimidine biosynthesis .

Mode of Action

Cytidine 5’-triphosphate disodium salt hydrate prevents the action of aspartate carbamoyltransferase . It serves as a molecule of high energy, similar to adenosine triphosphate (ATP), and acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

Biochemical Pathways

Cytidine 5’-triphosphate disodium salt hydrate is involved in several biochemical pathways. It reacts with phosphocholine to produce CDP-choline and diphosphate, a rate-limiting step in phosphatidylcholine (PC) synthesis . It also interacts with N-acylneuraminate to generate an intermediate required for sialylation .

Result of Action

The molecular and cellular effects of Cytidine 5’-triphosphate disodium salt hydrate’s action include the prevention of aspartate carbamoyltransferase activity, which leads to changes in pyrimidine biosynthesis . It also influences glycerophospholipid biosynthesis and protein glycosylation .

安全和危害

未来方向

Cytidine 5’-triphosphate (CTP) may be useful in the development of new antiviral drugs . The research groups of biochemists Steven C. Almo at the Albert Einstein College of Medicine (Bronx, NY) and Craig Cameron at Penn State (University Park, PA) discovered that an enzyme expressed in humans catalyzes the dehydration of CTP to produce another triphosphate abbreviated as ddhCTP . The dehydrated species resembles current antivirals that disrupt RNA genome replication in some viruses . In in vitro experiments, the researchers found that ddhCTP inhibits RNA polymerases in viruses such as Zika, West Nile, dengue, and hepatitis C . In addition to the possibility of developing new antivirals by using this technique, experts predict that this research could open new pathways to drugs based on natural small molecules .

生化分析

Biochemical Properties

Cytidine 5’-triphosphate disodium salt hydrate serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions . It also supports the formation of phosphatidylcholine via the formation of CDP-choline .

Cellular Effects

Cytidine 5’-triphosphate disodium salt hydrate is essential for the synthesis of DNA . It is crucial for dolichol phosphorylation and cholesterol transport . It is also involved in the allosteric regulation of aspartate transcarbamylase . These processes are vital for cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cytidine 5’-triphosphate disodium salt hydrate exerts its effects at the molecular level through various mechanisms. It prevents the action of aspartate carbamoyltransferase, an enzyme that participates in pyrimidine biosynthesis . It also interacts with N-acylneuraminate in a reaction mediated by N-acylneuraminate cytidylyltransferase, generating an intermediate required for sialylation .

Metabolic Pathways

Cytidine 5’-triphosphate disodium salt hydrate is involved in several metabolic pathways. It reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in phosphatidylcholine (PC) synthesis and can be important in cell proliferation .

属性

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMSOWKYYIROGP-LLWADOMFSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3Na2O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2692998.png)

![2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine](/img/structure/B2693000.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)

![2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2693006.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2693013.png)

![N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2693016.png)

![6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile](/img/structure/B2693017.png)